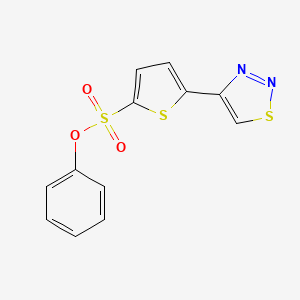

Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Description

Properties

IUPAC Name |

phenyl 5-(thiadiazol-4-yl)thiophene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3S3/c15-20(16,17-9-4-2-1-3-5-9)12-7-6-11(19-12)10-8-18-14-13-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCQDDTXACHNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiadiazole ring. The reaction conditions include refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, for several hours.

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiols or sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or sulfides.

Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation.

Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, ultimately causing cell death in microbial and cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiadiazole-Containing Compounds

*Estimated based on structural analogs.

Key Comparisons:

Core Structure Variations :

- Thiophene vs. Benzene/Furan : The thiophene core (as in the target compound) offers greater aromaticity and electronic delocalization compared to furan derivatives (e.g., 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-3-carboxamide), which are more oxygen-rich and less stable under acidic conditions . Benzene-based analogs (e.g., phenyl pivalate) exhibit higher hydrophobicity but reduced metabolic reactivity .

Functional Group Impact: Sulfonate Esters vs. Carboxamides: Sulfonate esters (e.g., the target compound) exhibit superior aqueous solubility compared to carboxamides (e.g., furan-3-carboxamide derivatives), making them preferable for formulations requiring bioavailability . Sulfonoyl Chlorides: Reactive intermediates like 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonoyl chloride are critical for synthesizing sulfonate esters but require careful handling due to their instability .

Biological and Chemical Properties: PAINS Filter Compatibility: Compounds like 5-((phenoxycarbonyl)amino)-1,2,3-thiadiazol-4-yl propionate demonstrate favorable drug-likeness by passing pan-assay interference compound (PAINS) filters, suggesting that sulfonate analogs could similarly avoid off-target interactions . Metabolic Stability: The thiadiazole ring in phenyl pivalate derivatives resists enzymatic degradation, a trait likely shared by the target compound .

Synthetic Routes: The Hurd–Mori reaction is a common method for thiadiazole ring formation, as seen in furan-carboxamide synthesis . Sulfonate esterification typically involves reacting sulfonic acids with phenols under acidic conditions, as inferred from supplier data .

Biological Activity

Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on various research findings.

Synthesis of the Compound

This compound can be synthesized through a multi-step process involving the reaction of thiadiazole derivatives with thiophenes and sulfonic acid moieties. The synthetic pathway typically includes the formation of the thiadiazole ring followed by the introduction of the phenyl and thiophene groups.

Biological Activity Overview

The biological activity of this compound has been evaluated against various cancer cell lines and other biological models. Here are some key findings:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values ranged from 1.51 to 7.70 μM, indicating potent activity compared to standard chemotherapeutic agents .

- Mechanism of Action : The mechanism underlying its cytotoxic effects appears to involve apoptosis induction and potential DNA intercalation, which disrupts cellular replication processes . Molecular docking studies suggest that it may bind effectively to key proteins involved in cell cycle regulation.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.37 | Apoptosis induction |

| MCF-7 | 0.73 | Cell cycle arrest |

| HepG2 | 0.95 | DNA intercalation |

Case Studies

- HeLa Cell Line Study : In a study evaluating the effects on HeLa cells, it was found that treatment with this compound led to significant apoptosis as evidenced by flow cytometry analysis showing increased sub-G1 phase population .

- MCF-7 and HepG2 Cells : Similar studies on MCF-7 and HepG2 cells confirmed that the compound not only inhibited cell proliferation but also induced necrosis in a dose-dependent manner .

- In Vivo Studies : Preliminary in vivo studies demonstrated that this compound could reduce tumor size in murine models without significant toxicity, suggesting a favorable therapeutic index .

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates moderate binding affinity to human serum albumin (HSA), which is crucial for understanding its biodistribution and potential therapeutic efficacy . The binding constant was found to be approximately , suggesting good stability in circulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.